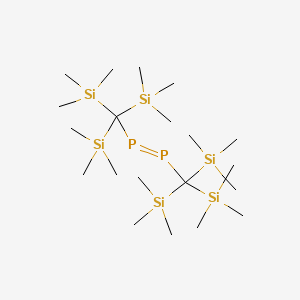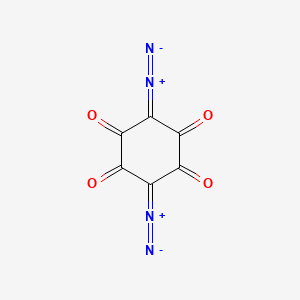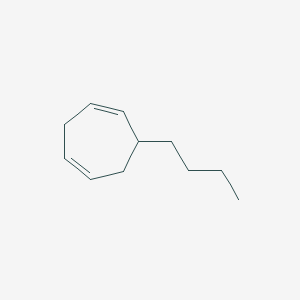![molecular formula C17H14F6N4O B14159018 1-(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)-3-{4-[(E)-phenyldiazenyl]phenyl}urea CAS No. 339359-83-0](/img/structure/B14159018.png)
1-(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)-3-{4-[(E)-phenyldiazenyl]phenyl}urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,1,1,3,3,3-Hexafluoro-2-methylpropan-2-yl)-3-{4-[(E)-phenyldiazenyl]phenyl}urea is a complex organic compound characterized by its unique structure, which includes a hexafluoroisopropyl group and a phenyldiazenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)-3-{4-[(E)-phenyldiazenyl]phenyl}urea typically involves multiple steps, starting with the preparation of the hexafluoroisopropyl group and the phenyldiazenyl group. These groups are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include hexafluoroisopropanol and various diazonium salts .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process and reduce costs .
Análisis De Reacciones Químicas
Types of Reactions
1-(1,1,1,3,3,3-Hexafluoro-2-methylpropan-2-yl)-3-{4-[(E)-phenyldiazenyl]phenyl}urea undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the phenyldiazenyl group
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines .
Aplicaciones Científicas De Investigación
1-(1,1,1,3,3,3-Hexafluoro-2-methylpropan-2-yl)-3-{4-[(E)-phenyldiazenyl]phenyl}urea has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes .
Mecanismo De Acción
The mechanism of action of 1-(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)-3-{4-[(E)-phenyldiazenyl]phenyl}urea involves its interaction with specific molecular targets and pathways. The hexafluoroisopropyl group enhances its stability and reactivity, while the phenyldiazenyl group allows for interactions with various biological targets. These interactions can lead to the modulation of cellular pathways and biological processes .
Comparación Con Compuestos Similares
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: A related compound with similar chemical properties but different applications.
1,1,1,3,3,3-Hexafluoro-2-phenyl-2-propanol: Another similar compound used in different chemical reactions and applications .
Propiedades
Número CAS |
339359-83-0 |
|---|---|
Fórmula molecular |
C17H14F6N4O |
Peso molecular |
404.31 g/mol |
Nombre IUPAC |
1-(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)-3-(4-phenyldiazenylphenyl)urea |
InChI |
InChI=1S/C17H14F6N4O/c1-15(16(18,19)20,17(21,22)23)25-14(28)24-11-7-9-13(10-8-11)27-26-12-5-3-2-4-6-12/h2-10H,1H3,(H2,24,25,28) |
Clave InChI |
HIEXCCQKJCEADK-UHFFFAOYSA-N |
SMILES canónico |
CC(C(F)(F)F)(C(F)(F)F)NC(=O)NC1=CC=C(C=C1)N=NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methoxy-N-[(2-propyl-2H-tetrazol-5-yl)carbamothioyl]benzamide](/img/structure/B14158939.png)

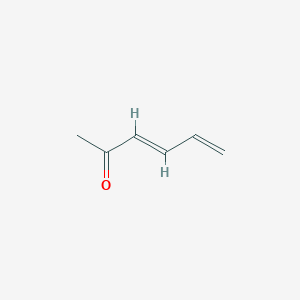
![N-(3,4-Dimethylphenyl)-2-[(2-ethoxyphenyl)[(4-methylphenyl)sulfonyl]amino]acetamide](/img/structure/B14158950.png)
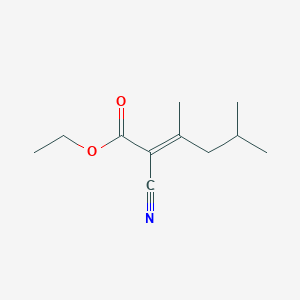
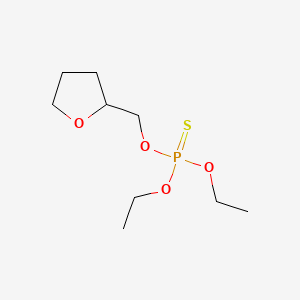
![3-(1,3-benzodioxol-5-ylmethyl)-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B14158992.png)

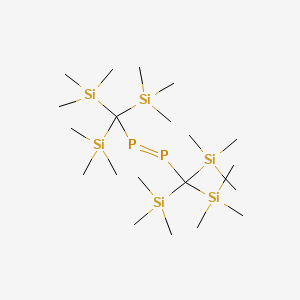
![4-amino-N-[4,6-bis(propan-2-ylamino)-1,3,5-triazin-2-yl]benzenesulfonamide](/img/structure/B14159009.png)
![1-(4-bromophenyl)-5-[[2-(1H-indol-3-yl)ethylamino]-(4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B14159016.png)
